
Molinate-sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Molinate-sulfone can be synthesized through the oxidation of molinate using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of molinate to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Molinate-sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its parent compound, molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Molinate-sulfone has several applications in scientific research:
Mechanism of Action
Molinate-sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It covalently modifies the cysteine residues in the active site of the enzyme, leading to irreversible inhibition . This inhibition affects the metabolism of aldehydes, which can have various physiological and toxicological consequences .
Comparison with Similar Compounds
Similar Compounds
Molinate: The parent compound of molinate-sulfone, used as a herbicide.
Molinate-sulfoxide: Another metabolite of molinate, with similar inhibitory effects on enzymes.
Other Thiocarbamates: Compounds like EPTC and pebulate, which share similar herbicidal properties.
Uniqueness
This compound is unique in its potent inhibitory effects on ALDH compared to its parent compound and other metabolites . Its ability to covalently modify enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
azepan-1-yl(ethylsulfonyl)methanone |
InChI |
InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI Key |
YDGVBAZMNPWLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



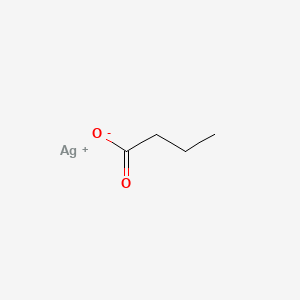
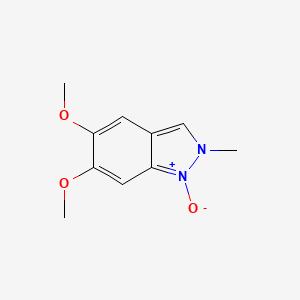
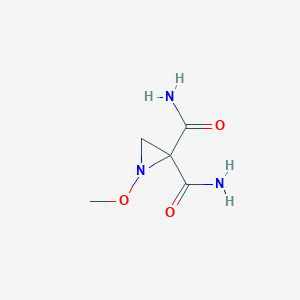


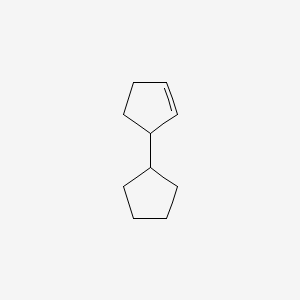

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

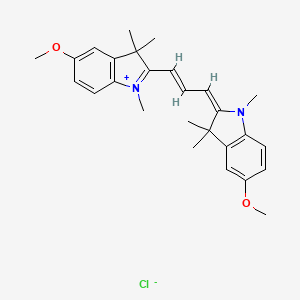
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)

